2,4-Difluoro-6-nitrobenzylamine
Overview
Description
2,4-Difluoro-6-nitrobenzylamine is an organic compound with the chemical formula C7H5F2N2O2. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitrobenzylamine typically involves the reduction of 2,4-difluorobenzonitrile. One common method is to use a nitrile oxidoreductase enzyme to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . Another method involves the reduction of 2,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel or ruthenium precursor catalyst with diphosphine ligand and 2-butanediol .
Industrial Production Methods
For industrial production, the process often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of nitrile oxidoreductase in an environmentally friendly process is particularly suitable for industrial mass production due to its safe raw materials and high conversion rate .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-nitrobenzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with catalysts like Raney nickel or ruthenium precursor catalyst.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to substitute the fluorine atoms.
Major Products
Reduction: The major product is 2,4-difluoro-6-aminobenzylamine.
Substitution: Depending on the nucleophile used, various substituted benzylamines can be formed.
Scientific Research Applications
2,4-Difluoro-6-nitrobenzylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various pharmaceutical compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes and agrochemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Difluoro-6-nitroaniline: Similar but with an aniline group instead of a benzylamine group, affecting its reactivity and applications.
Uniqueness
2,4-Difluoro-6-nitrobenzylamine is unique due to the presence of both fluorine and nitro groups on the benzene ring, which provides a combination of stability and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
(2,4-difluoro-6-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFISQBZUNIKKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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